

Ampelanol: A Technical Review of a Promising Class of Peltogynoid Bioactive Compounds

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Compound of Interest

Compound Name: *Ampelanol*

Cat. No.: *B15600758*

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Introduction

Ampelanol, a term associated with a class of naturally occurring phenolic compounds known as peltogynoids, has garnered increasing interest within the scientific community. These complex flavonoids, primarily isolated from the heartwood of trees belonging to the Peltogyne genus, commonly known as purpleheart, are distinguished by a unique heterocyclic ring system. This structural feature is believed to be the cornerstone of their diverse biological activities. This technical guide provides a comprehensive review of the existing literature on **Ampelanol** and its related peltogynoid compounds, with a focus on their chemical properties, biological activities, and the experimental methodologies used for their study. While the term "**Ampelanol**" itself is not consistently defined in peer-reviewed literature, it is strongly indicated to refer to a member of the peltogynoid family. This document will, therefore, focus on the well-characterized peltogynoid, (+)-peltogynol, as a representative molecule of this class.

Chemical Structure and Properties

Peltogynoids are a subclass of flavonoids characterized by an additional 1,4-dioxane ring, which is formed by a linkage between the C4 of the C-ring and the C2' of the B-ring of the flavonoid backbone. The core structure of (+)-peltogynol, a prominent member of this family, has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Structural Features of (+)-Peltogynol:

- **Flavonoid Core:** A C6-C3-C6 skeleton characteristic of flavonoids.
- **Peltogynan System:** A unique heterocyclic ring formed between the C and B rings.
- **Stereochemistry:** The absolute configuration of chiral centers significantly influences biological activity.

The structural elucidation of these molecules is crucial for understanding their mechanism of action and for guiding synthetic efforts to produce analogs with enhanced therapeutic properties.

Biological Activities and Therapeutic Potential

Research into the biological effects of **Ampelanol** and related peltogynoids has revealed a spectrum of promising activities, with anti-inflammatory, antifungal, and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of a compound explicitly named "**Ampelanol**" are scarce, research on closely related peltogynoid derivatives provides significant insights. For instance, a study on myrtinols, peltogynoid derivatives from *Backhousia myrtifolia*, demonstrated potent anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of Peltogynoid Derivatives (Myrtinols)

Compound	Inhibition of NO Production (IC50 in μM)	Inhibition of TNF- α Production (IC50 in μM)
Myrtinol A	> 50	> 50
Myrtinol B	25.3 \pm 1.2	35.1 \pm 2.5
Myrtinol C	15.8 \pm 0.9	22.4 \pm 1.8
Myrtinol D	30.1 \pm 2.1	42.7 \pm 3.1
Myrtinol E	10.2 \pm 0.5	14.9 \pm 1.1
Myrtinol F	45.6 \pm 3.8	> 50

Data presented as mean \pm standard deviation.

These findings suggest that the peltogynoid scaffold is a promising template for the development of novel anti-inflammatory agents. The mechanism of action is thought to involve the modulation of key inflammatory signaling pathways.

Antifungal Activity

A mixture of peltogynoids, including (+)-peltogynol and (+)-mopanol, isolated from *Peltogyne catingae*, has shown significant antifungal activity against clinically relevant fungal pathogens. [\[1\]](#)

Table 2: Antifungal Activity of a Peltogynoid Mixture

Fungal Species	Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$
<i>Sporothrix schenckii</i>	31.25
<i>Sporothrix brasiliensis</i>	62.5

This activity highlights the potential of these compounds in addressing the growing challenge of fungal infections.

Antioxidant Activity

The antioxidant properties of peltogynoids have also been investigated. Peltomexicanin, a peltogynoid quinone methide from *Peltogyne mexicana*, has demonstrated notable antioxidant capacity. This activity is attributed to the ability of the phenolic hydroxyl groups in the structure to scavenge free radicals.

Experimental Protocols

A critical aspect of advancing research on **Ampelanol** and peltogynoids is the standardization of experimental methodologies. The following sections detail the key protocols cited in the literature.

Isolation and Purification of Peltogynoids from Peltogyne Heartwood

The isolation of peltogynoids typically involves the extraction of the heartwood of *Peltogyne* species followed by chromatographic separation.

Workflow for Peltogynoid Isolation

Caption: General workflow for the isolation and purification of peltogynoids.

Detailed Protocol:

- **Sample Preparation:** Air-dried heartwood of *Peltogyne* species is ground into a fine powder.
- **Extraction:** The powdered material is extracted with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 48-72 hours).
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

- Purification: Fractions containing the desired peltogynoids, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compounds.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and TNF- α Production

The anti-inflammatory activity of peltogynoids can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway of LPS-induced Inflammation

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References

- 1. researchgate.net [researchgate.net]
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